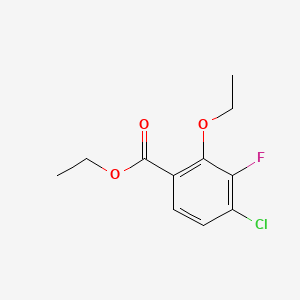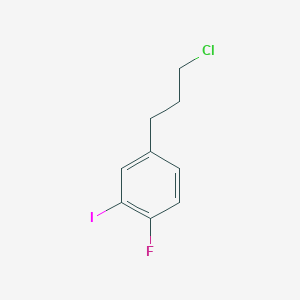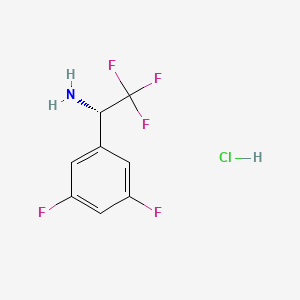
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride is a chiral amine compound characterized by the presence of both difluorophenyl and trifluoroethanamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-difluorophenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride may involve:
Large-Scale Reduction: Utilizing catalytic hydrogenation for the reduction step to improve efficiency and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors for the trifluoromethylation step to enhance reaction control and scalability.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl and difluorophenyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride: The enantiomer of the compound with similar properties but different biological activity.
1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanol: A related compound with an alcohol group instead of an amine.
3,5-Difluorophenylacetonitrile: A precursor in the synthesis of the target compound.
Uniqueness
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride is unique due to its chiral nature and the presence of both difluorophenyl and trifluoromethyl groups
Propiedades
Fórmula molecular |
C8H7ClF5N |
|---|---|
Peso molecular |
247.59 g/mol |
Nombre IUPAC |
(1S)-1-(3,5-difluorophenyl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C8H6F5N.ClH/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13;/h1-3,7H,14H2;1H/t7-;/m0./s1 |
Clave InChI |
ZCSPVYOTNBRTOR-FJXQXJEOSA-N |
SMILES isomérico |
C1=C(C=C(C=C1F)F)[C@@H](C(F)(F)F)N.Cl |
SMILES canónico |
C1=C(C=C(C=C1F)F)C(C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



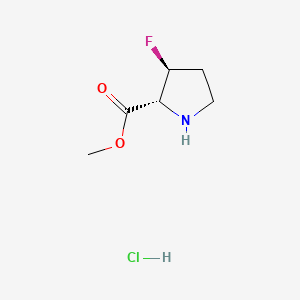

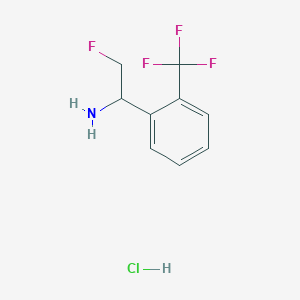
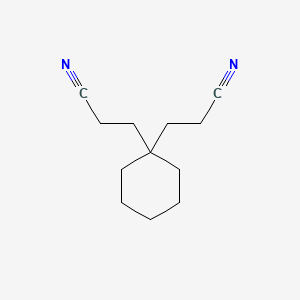
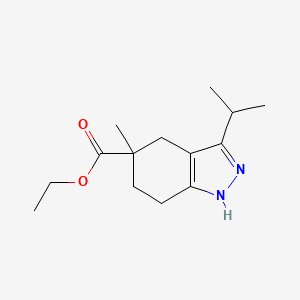
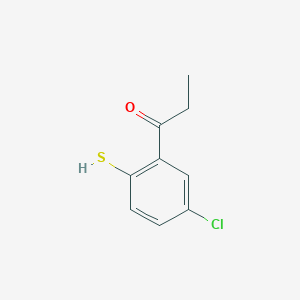

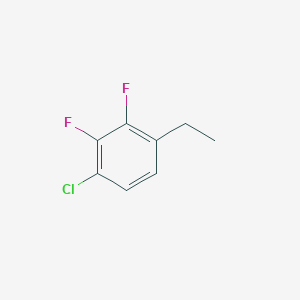

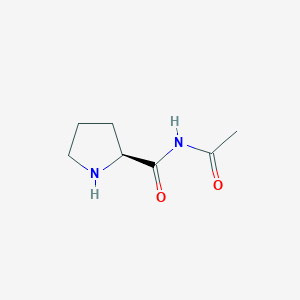
![(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14037913.png)
